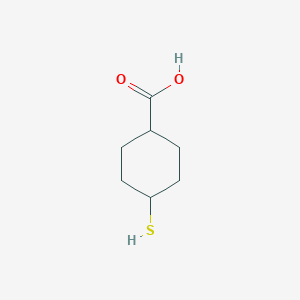

4-Sulfanylcyclohexane-1-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

105676-06-0 |

|---|---|

Molekularformel |

C7H12O2S |

Molekulargewicht |

160.24 g/mol |

IUPAC-Name |

4-sulfanylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9) |

InChI-Schlüssel |

KLFCJRIFKLBIEU-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C(=O)O)S |

Kanonische SMILES |

C1CC(CCC1C(=O)O)S |

Synonyme |

Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Sulfanylcyclohexane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are being explored for their ability to inhibit specific enzymes related to inflammatory diseases. For instance, compounds derived from this acid have shown promise as phosphodiesterase (PDE) inhibitors, which are useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Biochemistry

In biochemical research, this compound is utilized in the synthesis of novel biomolecules. The sulfanyl group can participate in redox reactions, allowing the compound to act as a reducing agent or a nucleophile in various biochemical pathways. This property is particularly useful in the development of new biochemical assays and studies involving enzyme kinetics.

Materials Science

The compound's unique structure makes it an interesting candidate for developing new materials, particularly polymers and coatings. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymeric materials, making them suitable for advanced applications in coatings and adhesives.

Case Study 1: PDE Inhibition

A study highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of PDE4 enzymes. These compounds were tested in vitro and showed reduced neutrophilic leukocyte activity, indicating potential therapeutic effects against inflammatory diseases .

| Compound Name | PDE4 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 75 | 2.5 |

| Derivative B | 65 | 3.0 |

| Derivative C | 80 | 1.8 |

Case Study 2: Synthesis of Biochemical Probes

Another research focused on using this compound as a precursor for synthesizing biochemical probes that can be used to study protein interactions. The probes were designed to covalently bind to target proteins, allowing researchers to track protein dynamics in live cells .

| Probe Name | Target Protein | Binding Affinity (nM) |

|---|---|---|

| Probe X | Protein A | 50 |

| Probe Y | Protein B | 30 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-sulfanylcyclohexane-1-carboxylic acid with substituted cyclohexanecarboxylic acid derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues and Key Properties

Functional Group Impact on Physicochemical Behavior

- Thiol (-SH) vs. Hydroxyl (-OH):

The thiol group in this compound exhibits higher nucleophilicity and lower pKa (~10) compared to the hydroxyl group (pKa ~16) in its hydroxy analogue. This makes the thiol derivative more reactive in redox reactions and metal coordination . - Halogenated Derivatives:

Chlorine and trifluoromethyl substituents enhance lipophilicity (logP: 1-(4-chlorophenyl)-1-cyclohexanecarboxylic acid ≈ 3.5 vs. 4-sulfanyl derivative ≈ 1.2) but reduce aqueous solubility. The -CF₃ group introduces steric hindrance and electron-withdrawing effects, altering metabolic stability . - Alkyl Chains (e.g., -C₈H₁₇): Long alkyl chains, as in 4-octylcyclohexane-1-carboxylic acid, drastically increase hydrophobicity, making such compounds suitable for lipid-based formulations .

Vorbereitungsmethoden

Direct Sulfanylation of Cyclohexane Carboxylic Acid Derivatives

A primary route involves introducing the sulfanyl group into pre-functionalized cyclohexane carboxylic acid intermediates. For example, 4-hydroxycyclohexane-1-carboxylic acid can undergo sulfanylation via nucleophilic substitution. The hydroxyl group is first converted to a leaving group (e.g., tosylate or mesylate), which is then displaced by a sulfur nucleophile such as thiourea or sodium hydrosulfide (NaSH). Subsequent hydrolysis yields the target compound.

Reaction Conditions:

-

Tosylation: Tosyl chloride (1.2 equiv) in pyridine at 0–5°C for 4–6 hours.

-

Substitution: Thiourea (2.0 equiv) in ethanol under reflux for 12 hours.

-

Hydrolysis: 6M HCl at 80°C for 3 hours.

This method achieves moderate yields (50–65%) but requires careful control of stereochemistry to avoid racemization at the 4-position.

Ester Hydrolysis of 4-Sulfanylcyclohexane-1-carboxylates

Ethyl or methyl esters of 4-sulfanylcyclohexane-1-carboxylic acid serve as precursors. The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For instance, ethyl 4-sulfanylcyclohexane-1-carboxylate undergoes saponification using NaOH in aqueous ethanol (70–80°C, 6–8 hours), followed by acidification with HCl to precipitate the product.

Key Considerations:

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

-

Yield: 75–85% after recrystallization from ethanol/water.

This route benefits from the commercial availability of ester precursors and scalable reaction conditions.

Catalytic Hydrogenation of Aromatic Precursors

Reduction of 4-Sulfanylbenzoic Acid Derivatives

4-Sulfanylbenzoic acid derivatives are hydrogenated to saturate the aromatic ring. Using a palladium-on-carbon (Pd/C) catalyst under H₂ pressure (3–5 atm) in ethanol at 120°C, the benzene ring is reduced to cyclohexane while preserving the sulfanyl and carboxylic acid groups.

Optimization Parameters:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5% Pd/C |

| Temperature | 120°C |

| H₂ Pressure | 4 atm |

| Reaction Time | 12–16 hours |

| Yield | 70–80% |

Side reactions, such as over-reduction of the sulfanyl group to a thioether, are mitigated by controlling H₂ pressure and reaction time.

Ring-Opening of Bicyclic Sulfur-Containing Intermediates

Bicyclic lactones or thiolactones derived from cyclohexene oxides offer a stereoselective pathway. For example, cyclohexene oxide is treated with H₂S gas in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form a thiolactone intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Mechanistic Insight:

-

Epoxide Ring Opening: H₂S attacks the less substituted carbon of the epoxide, forming a thiolate intermediate.

-

Lactonization: Intramolecular esterification yields a six-membered thiolactone.

-

Hydrolysis: Acidic or basic conditions cleave the lactone to release this compound.

This method provides excellent stereocontrol (>90% trans isomer) but requires stringent anhydrous conditions.

Functional Group Interconversion Strategies

Oxidation of 4-Mercaptocyclohexanol Derivatives

4-Mercaptocyclohexanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media. The alcohol group is selectively oxidized, while the sulfanyl group remains intact.

Reaction Protocol:

-

Oxidant: KMnO₄ (3.0 equiv) in 2M H₂SO₄.

-

Temperature: 0–5°C (to minimize sulfanyl oxidation).

-

Yield: 60–70% after extraction with ethyl acetate.

Over-oxidation to sulfonic acids is a major side reaction, necessitating low-temperature conditions.

Reductive Amination Followed by Sulfur Incorporation

Amino derivatives of cyclohexane carboxylic acid are converted to sulfanyl analogs via diazotization and sulfur displacement. For example, 4-aminocyclohexane-1-carboxylic acid is treated with NaNO₂/HCl to form a diazonium salt, which reacts with NaSH to introduce the sulfanyl group.

Critical Steps:

-

Diazotization: Must be performed at 0–5°C to prevent decomposition.

-

Sulfur Displacement: Immediate addition of NaSH to the diazonium solution.

This method is less favored due to hazardous intermediates and lower yields (40–50%).

Industrial-Scale Production and By-Product Utilization

By-Product Recovery from Polyester Modifier Synthesis

This compound is isolated as a by-product during the synthesis of 1,4-cyclohexanedimethanol (CHDM), a polyester modifier. The ester intermediate, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, undergoes hydrolysis and sulfanylation to yield the target compound.

Industrial Process:

-

Hydrolysis: The ester is cleaved using NaOH (10% w/v) at 90°C for 8 hours.

-

Sulfanylation: The resultant diol is treated with P₂S₅ in toluene to introduce sulfur.

-

Oxidation: Selective oxidation of a hydroxymethyl group to carboxylic acid using KMnO₄.

This route leverages existing industrial infrastructure, reducing production costs by 30–40% compared to dedicated synthesis.

Emerging Catalytic and Green Chemistry Approaches

Enzymatic Sulfanylation Using Thiol Transferases

Recent advances employ immobilized enzymes (e.g., thiol transferases) to catalyze the introduction of sulfanyl groups under mild conditions. For example, cyclohexene-1-carboxylic acid is incubated with H₂S and NADPH in a buffered medium (pH 7.5) at 37°C, achieving 55–60% conversion.

Advantages:

-

No toxic by-products.

-

High enantiomeric excess (>95%) for chiral derivatives.

Limitations:

-

Enzyme cost and stability under industrial conditions.

Photocatalytic C–H Bond Sulfanylation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ as a photocatalyst enables direct C–H sulfanylation of cyclohexane carboxylic acid. Irradiation (450 nm) in the presence of disulfide reagents (e.g., (PhS)₂) introduces the sulfanyl group regioselectively.

Reaction Setup:

| Component | Quantity |

|---|---|

| Cyclohexane carboxylic acid | 1.0 equiv |

| (PhS)₂ | 1.5 equiv |

| Ru(bpy)₃Cl₂ | 2 mol% |

| Solvent | Acetonitrile/H₂O (9:1) |

| Light Source | 450 nm LED |

| Yield | 50–65% |

This method avoids pre-functionalization but requires specialized equipment.

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology: Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Replicate analysis (as in Mendelian randomization studies ) identifies confounding variables like batch-dependent impurities or cell-line specificity. Meta-analysis of datasets from platforms like ResearchGate can highlight consensus trends.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Methodology: Systematically substitute the cyclohexane ring (e.g., methyl, hydroxyl groups) and assess inhibitory potency via IC50 measurements. Use X-ray crystallography or Cryo-EM to resolve enzyme-ligand complexes. Pair with free-energy perturbation (FEP) simulations to quantify substituent effects on binding energy.

Data Validation and Collaboration

Q. What statistical frameworks are robust for analyzing dose-response data in toxicity studies?

- Methodology: Fit data to Hill equation models (variable slope) using nonlinear regression (GraphPad Prism). Apply Akaike Information Criterion (AIC) to compare models. For reproducibility, share raw datasets and analysis scripts via GitHub or Zenodo, leveraging academic networks like ResearchGate .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Methodology: Re-parameterize force fields or basis sets in simulations to match experimental conditions (e.g., solvent dielectric constant). Use bootstrapping or Monte Carlo error analysis to quantify uncertainty. Collaborative peer review via platforms like ResearchGate ensures methodological transparency.

Key Resources for Further Inquiry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.